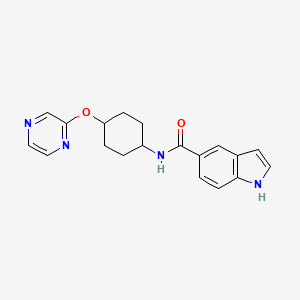

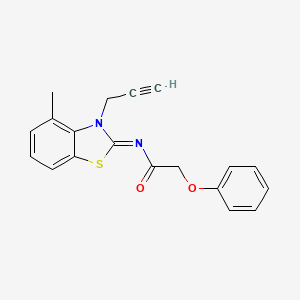

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including antiulcer, anticancer, antimicrobial, and hypoglycemic activities . These compounds are characterized by the presence of a benzothiazole moiety and are often modified at various positions to enhance their biological efficacy and reduce toxicity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzothiazoles with various reagents to introduce additional functional groups. For instance, N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide can be reacted with different phenol or thiophenol derivatives to yield N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives with potential anticancer activities . Similarly, novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives have been synthesized using a facile and efficient conventional method, with their structures confirmed by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of different substituents on the benzothiazole ring can significantly influence the compound's interaction with biological targets. For example, the introduction of a 1-methyl-1H-tetrazol-5-ylthio moiety has been shown to confer gastric acid antisecretory activity . The elucidation of the relationship between antimicrobial activity and molecular properties has been performed for a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides . Docking studies have also been used to understand the binding patterns of these compounds with target proteins .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds leads to the formation of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives . The reactivity of these compounds is influenced by their functional groups, which can be strategically modified to target specific biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their pharmacokinetic and pharmacodynamic profiles. The pKa values of newly synthesized acetamide derivatives have been determined via UV spectroscopic studies, indicating the sites of protonation on the molecules . These properties are essential for understanding the compounds' behavior in biological systems and can guide the design of derivatives with improved efficacy and safety profiles.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

- Phenoxyacetamide Derivatives and Antimycotic Activity : Studies have shown that derivatives of phenoxyacetamide demonstrate enhanced antimycotic activity, particularly against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).

- Synthesis and Antimicrobial Evaluation : New derivatives of phenoxyacetamide have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi, though with varying degrees of efficacy (Raffa et al., 2002).

Antitumor Properties

- Synthesis and Anticancer Activity : Some novel 4-thiazolidinones containing benzothiazole moiety have been evaluated for their antitumor activity, showing potential effects on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).

- Benzothiazole Derivatives for Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and tested for potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

Propriétés

IUPAC Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-3-12-21-18-14(2)8-7-11-16(18)24-19(21)20-17(22)13-23-15-9-5-4-6-10-15/h1,4-11H,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPISKLPLCQXXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)